Sodium;5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
Thiamylal sodium, also known as Surital, is a barbiturate derivative that was invented in the 1950s. It has sedative, anticonvulsant, and hypnotic effects, and is used as a strong but short-acting sedative. Thiamylal sodium is primarily used for induction in surgical anesthesia or as an anticonvulsant to counteract side effects from other anesthetics .
Preparation Methods
Thiamylal sodium is synthesized through a series of chemical reactions involving the formation of a thiobarbiturate structure. The synthetic route typically involves the reaction of an appropriate alkyl halide with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized to form the thiobarbiturate ring system.
Chemical Reactions Analysis
Thiamylal sodium undergoes various chemical reactions, including:
Oxidation: Thiamylal sodium can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: Thiamylal sodium can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to form the corresponding thiobarbituric acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, thiols, and thiobarbituric acid .
Scientific Research Applications
Thiamylal sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Thiamylal sodium is used in studies involving the central nervous system due to its sedative and anticonvulsant properties.
Medicine: It is used for the induction of anesthesia and as an anticonvulsant in clinical settings.
Industry: Thiamylal sodium is used in the pharmaceutical industry for the production of anesthetic drugs.
Mechanism of Action
Thiamylal sodium exerts its effects by binding to a distinct binding site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the depression of the central nervous system, leading to its sedative and anticonvulsant effects .
Comparison with Similar Compounds
Thiamylal sodium is similar to other barbiturates such as secobarbital and pentobarbital. it is unique in its thiobarbiturate structure, which imparts different pharmacokinetic properties. For example, thiamylal sodium has a shorter duration of action compared to secobarbital and pentobarbital, making it more suitable for short-term sedation and induction of anesthesia .
Similar compounds include:
Secobarbital: Another barbiturate used for sedation and anesthesia.
Pentobarbital: A barbiturate used for sedation, anesthesia, and as an anticonvulsant.
Thiopental: A thiobarbiturate similar to thiamylal sodium, used for induction of anesthesia.
Properties
CAS No. |
337-47-3 |
---|---|
Molecular Formula |
C12H17N2NaO2S |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
LYZGJWXNOGIVQA-UHFFFAOYSA-M |
SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
337-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium, Thiamylal Surital Thiamylal Thiamylal Sodium Thioquinalbarbitone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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